
2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide, also known as 2-CMPP, is a novel molecule with potential applications in the fields of biomedical research and drug development. It is a synthetic compound that has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its ability to act as an inhibitor of certain enzymes. This molecule has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further study.
科学的研究の応用
Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria
This review discusses cyanobacterial compounds with antimicrobial activities against multidrug-resistant (MDR) pathogens. Cyanobacteria are a source of diverse compounds, such as alkaloids and aromatic compounds, with potential pharmaceutical applications against bacteria, fungi, and mycobacteria. This research suggests a direction for exploring similar compounds, like 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide, for antimicrobial properties (S. S. Swain, S. K. Paidesetty, & R. Padhy, 2017).
Investigation of Xenobiotics Metabolism
This study focuses on the enzymatic basis of xenobiotic metabolism, particularly by cytochrome P450 2E1 (CYP2E1), and its role in the oxidative bioactivation of various chemicals. It underlines the utility of genetically engineered knockout mice for understanding the metabolic and molecular basis of toxicity, genotoxicity, and carcinogenicity of xenobiotics. Research on compounds like 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide may benefit from similar methodologies to assess their metabolic profiles and potential toxicological impacts (B. Ghanayem & U. Hoffler, 2007).
Environmental Fate of Alkylphenols and Their Ethoxylates
This review delves into the environmental presence and impacts of alkylphenol ethoxylates (APEs) and their degradation products, highlighting the significance of understanding the environmental fate of synthetic compounds. It suggests the importance of studying the degradation pathways, environmental distribution, and potential endocrine-disrupting effects of related compounds, potentially including 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide (G. Ying, B. Williams, & R. Kookana, 2002).
Pharmacological Properties and Molecular Mechanisms of Thymol
This comprehensive review covers the pharmacological properties of thymol, a phenolic compound, detailing its antioxidant, anti-inflammatory, and antimicrobial effects. It underscores the therapeutic potential of phenolic compounds for treating various diseases, pointing towards the potential research interest in similar compounds for pharmaceutical development (M. F. Nagoor Meeran, Hayate Javed, H. Al Taee, S. Azimullah, & S. Ojha, 2017).
Plant Cell Cancer: Phenolic Compounds' Preventive Role
This literature review explores the potential of natural phenolic compounds in preventing the onset and development of plant cell malignancy, highlighting the chemopreventive role of phenolics in plant growth regulation. This area of research suggests a broader application of phenolic compounds, like 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide, in agricultural and environmental sciences (Hassan Rasouli, M. Farzaei, K. Mansouri, S. Mohammadzadeh, & R. Khodarahmi, 2016).
作用機序
Mode of Action
It is known that the compound exhibits different optical properties due to its distinct face-to-face stacking mode .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
特性
IUPAC Name |
2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-10-6-5-7-13(16)11-14(12-18)17(20)19-15-8-3-2-4-9-15/h2-10,14H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIDYFWGORPCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(2-methoxyphenyl)-N-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

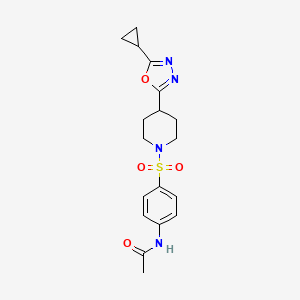
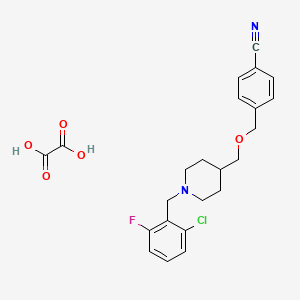
![Tert-butyl N-[2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2881110.png)
![N-(2,5-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2881112.png)
![1-Tert-butyl-3,5-dimethyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-4-carboxamide](/img/structure/B2881115.png)
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2881117.png)
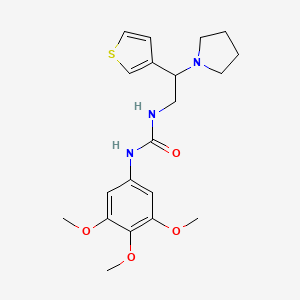
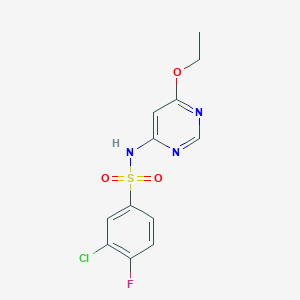
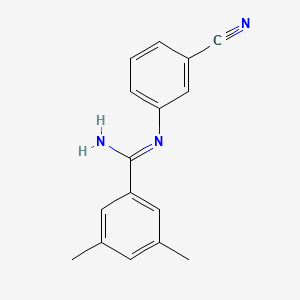
![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide](/img/structure/B2881122.png)
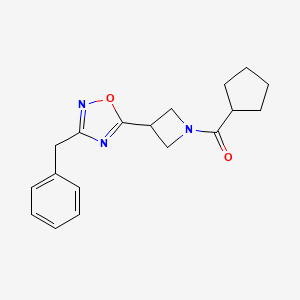
![N-(cyanomethyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2881127.png)

